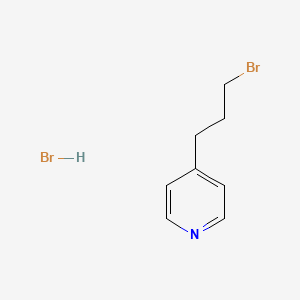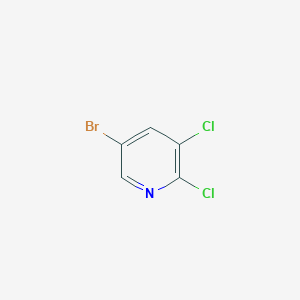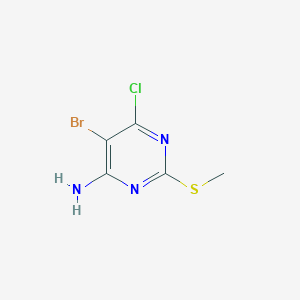
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine
Vue d'ensemble
Description
The compound of interest, 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine, is a halogenated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and are also valuable in pharmaceutical and chemical industries as intermediates and active compounds .
Synthesis Analysis
The synthesis of related pyrimidine compounds often involves regioselective reactions. For instance, the reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford 4-amino-5-bromo-2-substituted aminopyrimidines . Similarly, 4-amino-5-bromo-2-substituted-aminopyrimidines can be obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine by sequential treatment with ethanolic ammonia and secondary amines, which can then be used to synthesize thiazolo[4,5-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be confirmed using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined to crystallize in the monoclinic crystal system space group P21/n . The crystal structure is stabilized by intramolecular hydrogen bonds, which are a common feature in the crystalline network of pyrimidine compounds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including ring rearrangements and substitutions. For instance, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines can undergo Dimroth rearrangement to form [1,5-c] analogues and can be further diversified through reactions such as palladium-catalyzed cross-couplings and Buchwald–Hartwig amination . The presence of halogen functionalities on the pyrimidine nucleus makes these compounds versatile synthetic intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. The introduction of halogen atoms and other functional groups can significantly alter the properties of these compounds, making them useful in various applications. For example, the introduction of a methylthio group can lead to the formation of compounds with fungicidal properties . Additionally, the presence of halogen atoms can enhance the reactivity of pyrimidine derivatives, making them suitable for further chemical modifications .
Applications De Recherche Scientifique
Novel Compound Synthesis
One significant application of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine is in the synthesis of novel compounds. For instance, Bazazan et al. (2013) demonstrated its use in creating a series of 2-[(5-bromo-2-chloro-6-aminopyrimidin-4-yl)methylthio]aniline derivatives, leading to the development of new 5,7-diamino-5,11-dihydropyrimido[5,4-e][1,4]benzothiazepines (Bazazan et al., 2013). Similarly, Doulah et al. (2014) investigated its regioselective displacement reaction with ammonia, forming 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product, which was further used to synthesize 4-amino-5-bromo-2-substituted aminopyrimidines (Doulah et al., 2014).
Biological Activity
Ranganatha et al. (2018) synthesized a series of 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which were evaluated for their antibacterial and antifungal activities, with some compounds showing significant antimicrobial effects against pathogenic bacterial and fungal strains (Ranganatha et al., 2018). Rahimizadeh et al. (2007) also utilized this compound in creating derivatives of pyrimido[4,5-e][1,3,4]thiadiazine, which were further modified to obtain related 7-amino derivatives (Rahimizadeh et al., 2007).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine These factors could include pH, temperature, and the presence of other molecules in the environment
Propriétés
IUPAC Name |
5-bromo-6-chloro-2-methylsulfanylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEBWZSZLZXUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494739 | |
| Record name | 5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine | |
CAS RN |
63931-22-6 | |
| Record name | 5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

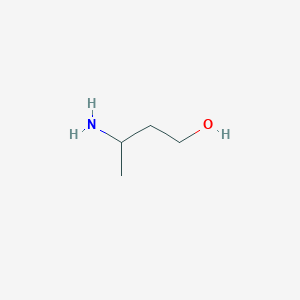

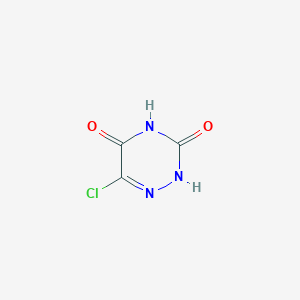

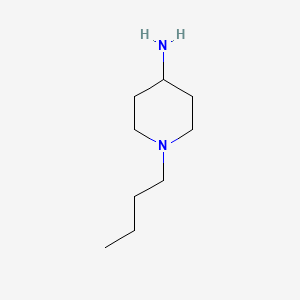
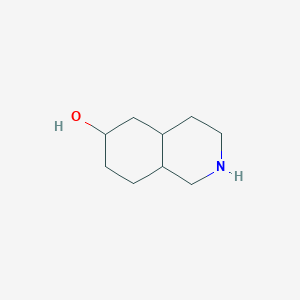
![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)
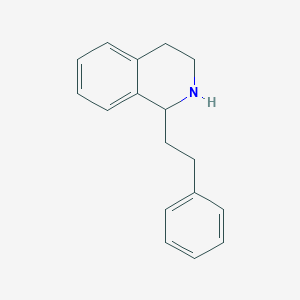

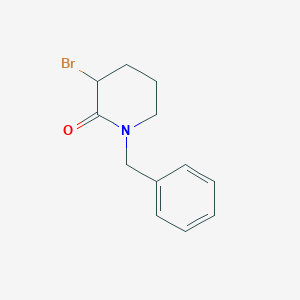
![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)
